molecular formula C5H12N2O5 B15402621 Ammonium alpha-ketoglutarate CAS No. 15303-07-8

Ammonium alpha-ketoglutarate

Cat. No.: B15402621
CAS No.: 15303-07-8
M. Wt: 180.16 g/mol
InChI Key: JTEMSQSJWPFJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium alpha-ketoglutarate is a key research compound for studying nitrogen metabolism and cellular energy pathways. As a salt of alpha-ketoglutarate (AKG), a crucial intermediate in the tricarboxylic acid (TCA) cycle , this compound provides a direct source of both AKG and ammonium ions (NH4+), making it an invaluable tool for investigating ammonia assimilation . In plant physiology research, exogenous application of AKG has been shown to significantly enhance growth and biomass in poplar trees under high ammonium stress by boosting the activity of key nitrogen assimilation enzymes like glutamine synthetase (GS) and glutamate synthase (GOGAT) . In studies on bone metabolism, AKG has demonstrated a regulatory role, promoting osteogenic differentiation and showing potential for research into conditions like osteoporosis . Furthermore, its function extends to acting as a nitrogen scavenger, helping to prevent the toxic accumulation of ammonia in biological systems , and serving as a precursor for the synthesis of amino acids such as glutamate and glutamine . Researchers also utilize this compound to explore its involvement in epigenetic regulation through its role as a cofactor for enzymes like TET dioxygenases and its potential to influence healthspan and aging pathways . This product is intended for research applications only in laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

15303-07-8

Molecular Formula

C5H12N2O5

Molecular Weight

180.16 g/mol

IUPAC Name

diazanium;2-oxopentanedioate

InChI

InChI=1S/C5H6O5.2H3N/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);2*1H3

InChI Key

JTEMSQSJWPFJHM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].[NH4+].[NH4+]

Related CAS

328-50-7 (Parent)

Origin of Product

United States

Ii. Metabolic Pathways and Biochemical Transformations of Ammonium Alpha Ketoglutarate

Nitrogen Assimilation and Metabolism Pathways

The assimilation of inorganic nitrogen into organic molecules is a fundamental process for all living organisms. Alpha-ketoglutarate (B1197944) is a central molecule in this process, acting as the primary acceptor of ammonium (B1175870) ions.

The initial and crucial step in nitrogen assimilation is the reductive amination of alpha-ketoglutarate. This reaction is catalyzed by the enzyme glutamate (B1630785) dehydrogenase (GDH), which facilitates the conversion of α-KG and ammonia (B1221849) into the amino acid glutamate. creative-proteomics.comnih.gov This process involves the oxidation of a cofactor, typically NADPH, to NADP+. nih.govyoutube.com The reaction is reversible, allowing GDH to also catalyze the oxidative deamination of glutamate to yield α-KG and ammonia, thus playing a vital role in both nitrogen assimilation and catabolism. creative-proteomics.comnih.gov The activity of GDH is a key regulatory point connecting carbon and nitrogen metabolism. nih.gov

Enzyme: Glutamate Dehydrogenase (GDH) Substrates: Alpha-ketoglutarate, Ammonium (NH₄⁺), NADPH Products: Glutamate, NADP⁺, H₂O

Once glutamate is formed, it can be further converted to glutamine through the action of glutamine synthetase (GS). wikipedia.orgyoutube.com This ATP-dependent reaction involves the condensation of glutamate with another ammonium ion. wikipedia.orgnih.gov The process occurs in two steps: first, ATP phosphorylates glutamate to form a γ-glutamyl phosphate (B84403) intermediate. wikipedia.org This intermediate then reacts with ammonia to form glutamine and release inorganic phosphate. wikipedia.org Glutamine is a major nitrogen donor for the synthesis of many important biomolecules. wikipedia.org

Enzyme: Glutamine Synthetase (GS) Substrates: Glutamate, Ammonium (NH₄⁺), ATP Products: Glutamine, ADP, Inorganic Phosphate (Pi)

In many organisms, particularly plants and bacteria, the assimilation of ammonia occurs primarily through the GS/GOGAT cycle. nih.govoup.comnumberanalytics.com This cycle involves the coordinated action of glutamine synthetase (GS) and glutamate synthase (GOGAT). nih.govoup.com GS first incorporates ammonia into glutamate to form glutamine, as described above. nih.gov Then, GOGAT catalyzes the transfer of the amide group from glutamine to a molecule of α-ketoglutarate, producing two molecules of glutamate. nih.govnumberanalytics.com One of these glutamate molecules can then be used for other metabolic processes, while the other is recycled to continue the cycle. nih.gov This cycle is highly efficient at assimilating ammonia, especially at low concentrations.

EnzymeSubstratesProductsFunction in Cycle
Glutamine Synthetase (GS) Glutamate, NH₄⁺, ATPGlutamine, ADP, PiIncorporates ammonia into an organic molecule
Glutamate Synthase (GOGAT) Glutamine, α-Ketoglutarate, NADPH2x Glutamate, NADP⁺Regenerates the primary nitrogen acceptor (glutamate)

Alpha-ketoglutarate plays a critical role as a nitrogen scavenger, helping to mitigate the toxic effects of high ammonia levels in the body. biomolther.orgnih.gov By readily combining with ammonia to form glutamate, α-KG effectively removes free ammonia from circulation. nih.gov This is a vital detoxification pathway, particularly in the brain, where ammonia is highly neurotoxic. youtube.com The subsequent conversion of glutamate to glutamine by GS further sequesters ammonia in a non-toxic form for transport. youtube.com This process is essential for maintaining nitrogen homeostasis and preventing the harmful buildup of ammonia. wikipedia.orgnumberanalytics.com

Carbon Metabolism Linkages

Alpha-ketoglutarate is not only a key player in nitrogen metabolism but also a central intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This positions it at the crossroads of carbon and nitrogen metabolism. nih.govcreative-proteomics.com The TCA cycle is the primary pathway for the oxidation of carbohydrates, fats, and proteins to produce energy in the form of ATP. creative-proteomics.com The concentration of α-KG within the cell is a direct reflection of the status of the TCA cycle and, therefore, the cell's energy state.

Alpha-Ketoglutarate as a Key Node in TCA Cycle Anaplerosis and Cataplerosis

The citric acid cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP. nih.gov The intermediates of the TCA cycle, including α-KG, can be depleted for biosynthetic purposes in processes known as cataplerotic reactions. annualreviews.orgyoutube.com Conversely, anaplerotic reactions replenish these intermediates to maintain the cycle's function. annualreviews.orgwikipedia.org

Alpha-ketoglutarate is a prime example of this dual role. It can be siphoned off from the TCA cycle (cataplerosis) to serve as a precursor for amino acid synthesis. youtube.com Conversely, the degradation of certain amino acids can produce α-KG, thereby replenishing the TCA cycle (anaplerosis). wikipedia.org For instance, the transamination of glutamate yields α-ketoglutarate, directly feeding into the cycle. youtube.comyoutube.com This dynamic balance between the removal and replenishment of α-KG is crucial for maintaining cellular homeostasis. annualreviews.org

Metabolic ProcessRole of Alpha-KetoglutarateKey EnzymesSignificance
Cataplerosis Leaves the TCA cycle to be used in biosynthesis.TransaminasesProvides building blocks for amino acids. youtube.com
Anaplerosis Enters the TCA cycle to replenish intermediates.Glutamate dehydrogenase, TransaminasesMaintains TCA cycle function for energy production. wikipedia.org

Modulation of Glycolytic Flux and Energy Production Pathways

Alpha-ketoglutarate has been shown to influence both glycolysis and oxidative phosphorylation (OXPHOS), the primary pathways for energy production. nih.gov Studies in human dendritic cells have demonstrated that exogenous α-KG can increase both OXPHOS and glycolysis. nih.gov Furthermore, in poplar trees under high ammonium stress, the addition of α-KG was found to bolster the TCA cycle over glycolysis, suggesting a more efficient strategy for metabolism and energy production. mdpi.com This modulation of energy pathways highlights α-KG's role in adapting cellular energy metabolism to different physiological conditions. mdpi.comfrontiersin.org

Research in C2C12 cell cultures indicated that lower concentrations of α-KG improved the efficacy of glucose utilization through the oxidative pathway, as evidenced by reduced lactate (B86563) production. frontiersin.org This suggests that α-KG can shift the balance from anaerobic glycolysis towards more efficient aerobic respiration.

Precursor Roles in Amino Acid Biosynthesis

Alpha-ketoglutarate is a foundational molecule for the synthesis of a family of amino acids, often referred to as the glutamate family. youtube.com This process is central to nitrogen metabolism within the cell. youtube.comproteopedia.org

Synthesis of Glutamate and Glutamine

The synthesis of glutamate from α-ketoglutarate is a primary step in amino acid biosynthesis. youtube.comproteopedia.org This reaction can occur through two main pathways:

Reductive Amination: In a reaction catalyzed by glutamate dehydrogenase, α-ketoglutarate directly incorporates an ammonium ion to form glutamate. proteopedia.orgyoutube.com This reaction is reversible and plays a crucial role in ammonia detoxification. nih.govresearchgate.net

Transamination: An amino group is transferred from an existing amino acid to α-ketoglutarate, forming glutamate and a new α-keto acid. youtube.com This reaction is catalyzed by aminotransferases. proteopedia.org

Glutamate can then be further converted to glutamine by the enzyme glutamine synthetase, a key step in nitrogen metabolism that requires ATP. youtube.comproteopedia.org Glutamine serves as a major nitrogen donor for the synthesis of other biomolecules. youtube.com

Contribution to Proline and Hydroxyproline Formation

Glutamate, derived from α-ketoglutarate, serves as a precursor for the synthesis of proline. proteopedia.orgnih.gov The pathway involves the conversion of glutamate to pyrroline-5-carboxylate (P5C), which is then reduced to proline. nih.gov

Hydroxyproline, a critical component of collagen, is not directly synthesized but is formed through the post-translational hydroxylation of proline residues within collagen polypeptide chains. nih.govresearchgate.net This reaction is catalyzed by prolyl hydroxylases and requires α-ketoglutarate, molecular oxygen, Fe2+, and ascorbic acid as co-substrates. nih.govresearchgate.net

Amino AcidPrecursorKey IntermediateSignificance
Proline Glutamate (from α-KG)Pyrroline-5-carboxylate (P5C)Essential for protein synthesis. nih.gov
Hydroxyproline Proline-Crucial for collagen structure and stability. nih.gov

Intermediacy in Other Amino Acid Pathways (e.g., Aspartate, Leucine (B10760876), GABA, GSH)

The influence of α-ketoglutarate extends to the metabolism of other amino acids. Through transamination reactions, the carbon skeleton of α-ketoglutarate can be interconverted with that of other amino acids. For instance, the transamination of aspartate with α-ketoglutarate yields oxaloacetate and glutamate, linking the metabolism of these two amino acid families. youtube.com While not a direct precursor in the same manner as for the glutamate family, the metabolic flux through α-ketoglutarate is interconnected with the synthesis and degradation of a wide array of amino acids, including leucine. researchgate.net

Furthermore, glutamate, derived from α-ketoglutarate, is the precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Glutamate is also a key component of the antioxidant tripeptide glutathione (B108866) (GSH), which is synthesized from glutamate, cysteine, and glycine. researchgate.netnih.gov Studies have shown that α-ketoglutarate can serve as a source of glutamate for GSH synthesis in human red blood cells. researchgate.netnih.gov

Interactions with Key Enzymatic Systems

The metabolic functions of ammonium alpha-ketoglutarate are mediated through its interactions with a variety of enzymes.

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible reductive amination of α-ketoglutarate to glutamate, a critical reaction for both ammonia assimilation and amino acid catabolism. nih.govresearchgate.netyoutube.com The activity of GDH is allosterically regulated, linking the metabolism of amino acids to the energy state of the cell. youtube.com

Aminotransferases (Transaminases): These enzymes are central to the synthesis and degradation of most amino acids, using α-ketoglutarate as a common amino group acceptor to form glutamate. youtube.comyoutube.com

Glutamine Synthetase: This enzyme catalyzes the ATP-dependent amidation of glutamate to form glutamine, a key reaction in nitrogen metabolism. youtube.comproteopedia.org

α-Ketoglutarate Dehydrogenase Complex: As a key control point in the TCA cycle, this enzyme complex catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. biomolther.org

Prolyl Hydroxylases: These enzymes, crucial for collagen synthesis, utilize α-ketoglutarate as a co-substrate for the hydroxylation of proline residues. nih.govresearchgate.net

The intricate network of enzymatic reactions centered around this compound underscores its fundamental importance in integrating carbon and nitrogen metabolism, energy production, and the biosynthesis of essential cellular components.

Glutamate Dehydrogenase (GDH)

Glutamate dehydrogenase (GDH) is a pivotal enzyme that connects carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia. nih.govnih.govnih.gov This reaction is crucial for both the catabolism of glutamate for energy production and the anabolic fixation of ammonia into amino acids. nih.gov GDH is found in all living organisms and in mammals is located in the mitochondrial matrix. nih.govwikipedia.org The enzyme's activity is dependent on either NAD+ or NADP+ as a cofactor. wikipedia.org

The direction of the GDH-catalyzed reaction is influenced by the cellular environment. In most mammalian tissues, the equilibrium favors the production of α-ketoglutarate and ammonia. wikipedia.org However, under conditions of high ammonia concentration, the reaction can proceed in the reverse direction, leading to the synthesis of glutamate from α-ketoglutarate and ammonia. wikipedia.orgnih.gov This reductive amination is a key process for ammonia detoxification, particularly in the brain. nih.govnih.gov

The structure of GDH provides insight into its catalytic mechanism and complex allosteric regulation. The enzyme is a hexamer, with each subunit comprising two main domains: a substrate-binding domain and a cofactor-binding domain. nih.gov The active site is located in a deep cleft between these two domains. nih.gov

Studies on GDH from various organisms, including the fungus Aspergillus niger, have revealed a dynamic structure where the subunits can exist in open, partially closed, and closed conformations. nih.govnih.gov This conformational flexibility is central to its catalytic activity and allosteric regulation, following the Monod-Wyman-Changeux (MWC) model for cooperativity. nih.govnih.gov The binding of substrates and allosteric effectors induces conformational changes that modulate the enzyme's activity. For instance, the binding of ADP acts as a positive allosteric modulator, while GTP is a potent inhibitor. biorxiv.org The cofactor NADH has also been identified as a key player in the regulation process, enhancing the binding affinity of GTP and subsequent inhibition of GDH activity. biorxiv.org

The catalytic mechanism involves the deprotonation of the glutamate's alpha-amino group, followed by a hydride transfer to the NAD(P)+ cofactor, forming an iminoglutarate (B1219421) intermediate. ebi.ac.uk A water molecule then attacks this intermediate, leading to the formation of a carbinolamine intermediate, which subsequently collapses to release ammonia and form α-ketoglutarate. ebi.ac.uk

The mechanism for ammonia recognition and binding within the GDH active site has been a subject of extensive research. Structural studies have helped to define the ammonium ion-binding pocket. nih.govnih.gov In the reductive amination reaction, a key step is the nucleophilic attack of an uncharged ammonia molecule on the C2 carbon of α-ketoglutarate. While GDH has a relatively low affinity for ammonia, with a Michaelis constant (Km) in the millimolar range, this is physiologically relevant under conditions of hyperammonemia. nih.govwikipedia.org The cellular pH can affect this affinity; a decrease in pH increases the Km for ammonia, making the reductive amination less favorable. nih.gov In the brain, the NAD+/NADH ratio within mitochondria typically favors the oxidative deamination of glutamate. wikipedia.org

Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT)

The GS-GOGAT pathway is the primary route for ammonia assimilation in many organisms, including bacteria and plants. slideshare.net This two-step process is crucial for incorporating inorganic nitrogen into organic molecules.

Glutamine Synthetase (GS): This ubiquitous enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. slideshare.netacs.org This reaction is a major pathway for ammonia detoxification, especially in the brain, where GS is predominantly located in astrocytes. nih.gov Glutamine then serves as a key nitrogen donor for the synthesis of various biomolecules. slideshare.netacs.org

Glutamate Synthase (GOGAT): Also known as glutamine:2-oxoglutarate aminotransferase, GOGAT catalyzes the transfer of the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. slideshare.net This reaction effectively replenishes the glutamate consumed by GS, allowing the cycle of ammonia assimilation to continue. nih.gov

Together, the GS-GOGAT pathway facilitates the net synthesis of one molecule of glutamate from α-ketoglutarate and ammonia. This pathway is distinct from the GDH reaction and is particularly important under conditions of low ammonia, where the high affinity of GS for ammonia ensures efficient nitrogen capture.

Table 1: Key Enzymes in this compound Metabolism

Enzyme Function Substrates Products
Glutamate Dehydrogenase (GDH) Reversible oxidative deamination/reductive amination L-glutamate, NAD(P)+, H₂O / α-ketoglutarate, NAD(P)H, NH₄⁺ α-ketoglutarate, NAD(P)H, NH₄⁺ / L-glutamate, NAD(P)+, H₂O
Glutamine Synthetase (GS) Ammonia assimilation Glutamate, NH₄⁺, ATP Glutamine, ADP, Pi
Glutamate Synthase (GOGAT) Glutamate synthesis Glutamine, α-ketoglutarate, NAD(P)H 2x Glutamate, NAD(P)+
Isocitrate Dehydrogenase (ICDH) Citric acid cycle Isocitrate, NAD(P)+ α-ketoglutarate, NAD(P)H, CO₂
Alpha-Ketoglutarate Dehydrogenase Complex Citric acid cycle α-ketoglutarate, NAD+, CoA Succinyl-CoA, NADH, CO₂
Succinate (B1194679) Semialdehyde Dehydrogenase (SSADH) GABA shunt Succinic semialdehyde, NAD(P)+, H₂O Succinate, NAD(P)H

Isocitrate Dehydrogenase (ICDH)

Isocitrate dehydrogenase (IDH) is a critical enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate. ontosight.aiwikipedia.org This reaction is a key regulatory point in the cycle and a major source of α-ketoglutarate for various metabolic processes. uwec.edu The reaction proceeds in two steps: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step that releases carbon dioxide. wikipedia.orguwec.edu

There are different isoforms of IDH that utilize either NAD+ or NADP+ as the electron acceptor. wikipedia.org The NAD+-dependent isoform (IDH3) is located in the mitochondria and is a key component of the citric acid cycle. ontosight.ai The NADP+-dependent isoforms (IDH1 and IDH2) are found in the cytosol and mitochondria and play roles outside of the main citric acid cycle pathway. wikipedia.org The α-ketoglutarate produced by ICDH can then be utilized in the GDH reaction for amino acid synthesis or be further metabolized in the citric acid cycle. taylorandfrancis.com

Alpha-Ketoglutarate Dehydrogenase Complex

The alpha-ketoglutarate dehydrogenase complex (KGDHC), also known as the oxoglutarate dehydrogenase complex, is a multi-enzyme complex that catalyzes a crucial rate-limiting step in the citric acid cycle. medlink.comresearchgate.net It carries out the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a reaction that also produces NADH and releases carbon dioxide. medlink.comwikipedia.org

This complex is composed of three distinct enzymes:

E1 (α-ketoglutarate dehydrogenase): Binds α-ketoglutarate and catalyzes its decarboxylation.

E2 (dihydrolipoamide succinyltransferase): Transfers the resulting succinyl group to Coenzyme A (CoA). nih.gov

E3 (dihydrolipoamide dehydrogenase): Reoxidizes the lipoamide (B1675559) cofactor of E2, producing NADH. nih.gov

The activity of KGDHC is tightly regulated by the energy status of the cell, being inhibited by its products, NADH and succinyl-CoA, as well as by high levels of ATP. wikipedia.orgnih.gov By controlling the flux of metabolites through this part of the citric acid cycle, KGDHC plays a significant role in cellular energy metabolism. nih.gov

Succinate Semialdehyde Dehydrogenase (SSADH)

Succinate semialdehyde dehydrogenase (SSADH) is a key enzyme in the GABA shunt, a metabolic pathway that bypasses two steps of the citric acid cycle. pnas.org The GABA shunt is an alternative route for the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).

In this pathway, GABA is first converted to succinic semialdehyde by GABA transaminase. harvard.edu SSADH then catalyzes the irreversible oxidation of succinic semialdehyde to succinate, which can then enter the citric acid cycle. pnas.orgnih.gov This reaction is coupled to the reduction of NAD(P)+ to NAD(P)H. pnas.org

The GABA shunt and the activity of SSADH are metabolically linked to α-ketoglutarate. The initial transamination of GABA requires α-ketoglutarate as the amino group acceptor, which is converted to glutamate in the process. harvard.eduebm-journal.org Therefore, the functioning of the GABA shunt is dependent on the availability of α-ketoglutarate and influences the cellular pools of both glutamate and succinate.

Transaminases

Transamination reactions, catalyzed by a class of enzymes known as transaminases or aminotransferases, represent a fundamental process in amino acid metabolism. youtube.com In these reactions, an amino group is transferred from an amino acid to an α-keto acid, leading to the synthesis of a new amino acid and a new α-keto acid. youtube.comyoutube.com Alpha-ketoglutarate serves as a primary acceptor of amino groups from a wide array of amino acids. youtube.com

This process is a reversible reaction that requires pyridoxal (B1214274) phosphate (PLP), a derivative of vitamin B6, as a coenzyme. youtube.com The general scheme of a transamination reaction involving alpha-ketoglutarate is as follows:

Amino Acid + α-Ketoglutarate ⇌ α-Keto Acid + Glutamate

Through this mechanism, the amino groups from various amino acids are collected in the form of glutamate, which can then be further metabolized. youtube.com This positions alpha-ketoglutarate at a critical juncture, linking the catabolism of numerous amino acids to the synthesis of glutamate, a key neurotransmitter and a central molecule in nitrogen metabolism. youtube.commdpi.com Specific transaminases are named for the amino acid donor, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which catalyze the transfer of amino groups from alanine and aspartate, respectively, to alpha-ketoglutarate. youtube.comresearchgate.net

The glutaminase (B10826351) II pathway is another metabolic route for the conversion of glutamine to alpha-ketoglutarate. nih.govnih.gov This pathway involves the transamination of glutamine to form α-ketoglutaramate, which is then hydrolyzed by ω-amidase to yield alpha-ketoglutarate and ammonia. nih.govnih.gov

ATP Synthase Inhibition and its Metabolic Consequences

Recent research has identified alpha-ketoglutarate as a modulator of cellular energy production through its interaction with ATP synthase, the enzyme complex responsible for the majority of ATP synthesis in the mitochondria. nih.gov Studies have demonstrated that alpha-ketoglutarate can inhibit the activity of ATP synthase. nih.govresearchgate.net This inhibition leads to a cascade of metabolic consequences, including a reduction in cellular ATP levels and a decrease in oxygen consumption. nih.govcellphysiolbiochem.com

The inhibition of ATP synthase by alpha-ketoglutarate has been linked to lifespan extension in the nematode Caenorhabditis elegans. nih.gov By partially suppressing the electron transport chain, alpha-ketoglutarate mimics some of the effects of dietary restriction, a known longevity-promoting intervention. nih.gov The reduced ATP production resulting from this inhibition is a key signal that can trigger downstream pathways associated with enhanced stress resistance and longevity. nih.gov

Metabolic Consequences of ATP Synthase Inhibition by Alpha-Ketoglutarate

Metabolic ParameterEffect of Alpha-KetoglutarateReference
ATP LevelsDecrease nih.gov
Oxygen ConsumptionDecrease nih.govcellphysiolbiochem.com
AutophagyIncrease nih.gov

Enzyme I (EI) Inhibition in Bacterial Phosphotransferase System

In the realm of bacterial metabolism, alpha-ketoglutarate plays a crucial regulatory role by directly influencing carbon uptake. It has been shown to inhibit Enzyme I (EI) of the bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS). nih.govnih.gov The PTS is a key pathway in many bacteria responsible for the transport and phosphorylation of numerous sugars. nih.gov

EI is the first and central enzyme in the PTS cascade. nih.gov Alpha-ketoglutarate acts as a competitive inhibitor of EI, binding to its active site with a dissociation constant (K_D) of approximately 2.2 mM in Escherichia coli. nih.govnih.gov This inhibition provides a direct biochemical link between the cell's carbon and nitrogen status. nih.govnih.gov When nitrogen is limited, alpha-ketoglutarate accumulates and subsequently blocks glucose uptake by inhibiting EI, thereby ensuring a balance between carbon and nitrogen availability. nih.gov This regulatory mechanism is a subject of interest for metabolic engineering, with the goal of uncoupling carbon and nitrogen metabolism to optimize the production of valuable chemicals by microorganisms. nih.govnih.gov

Prolyl-4-Hydroxylase (P4H) as a Cofactor

Alpha-ketoglutarate is an essential cofactor for a family of enzymes known as prolyl-4-hydroxylases (P4Hs). nih.govnih.gov These enzymes belong to the Fe(II) and 2-oxoglutarate-dependent dioxygenase superfamily and catalyze the hydroxylation of proline residues in various protein substrates. nih.govfrontiersin.org This post-translational modification is critical for the proper structure and function of many proteins, most notably collagen. nih.gov

The hydroxylation of proline residues within the -X-Pro-Gly- sequences of procollagen (B1174764) chains is a rate-limiting step in collagen biosynthesis. nih.gov This modification is necessary for the formation of the stable triple-helical structure of collagen. nih.gov P4Hs require molecular oxygen, Fe(II), and alpha-ketoglutarate to carry out their catalytic function. frontiersin.org The binding of the metal ion and alpha-ketoglutarate to the enzyme's active site induces conformational changes that are necessary for the binding of the substrate and dioxygen, and for the subsequent catalytic reaction. nih.gov

Given its critical role as a cofactor, alpha-ketoglutarate levels can influence the rate of collagen synthesis. nih.gov This has implications for conditions involving fibrosis, where excessive collagen deposition occurs. nih.gov

L-Amino Acid Oxidase Catalysis

L-amino acid oxidases (L-AAOs) are flavin-containing enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. nih.gov While these enzymes produce α-keto acids, the primary role of this compound in this context is as a product of amino acid catabolism rather than a direct participant in the L-AAO-catalyzed reaction itself.

The general reaction catalyzed by L-amino acid oxidases is:

L-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂

This reaction provides an alternative pathway for the deamination of amino acids. youtube.com The α-keto acids produced can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or be used as precursors for the synthesis of other molecules. nih.gov For instance, the oxidative deamination of glutamate would yield alpha-ketoglutarate.

Signaling Pathway Modulation

Beyond its direct involvement in metabolic reactions, this compound also functions as a signaling molecule, modulating the activity of key regulatory pathways that govern cellular energy status and growth.

Regulation of AMPK (AMP-Activated Protein Kinase) Signaling

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low energy, as indicated by an increased AMP/ATP ratio. mdpi.comyoutube.com Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. mdpi.comacu.edu.au

Alpha-ketoglutarate has been shown to activate AMPK signaling. researchgate.netaging-us.com This activation is often a direct consequence of its inhibitory effect on ATP synthase. cellphysiolbiochem.comaging-us.com By reducing ATP production, alpha-ketoglutarate contributes to an increase in the cellular AMP/ATP ratio, which is the primary trigger for AMPK activation. aging-us.com

Activated AMPK has numerous downstream targets. It can phosphorylate and inhibit key enzymes in anabolic pathways, such as those involved in fatty acid and cholesterol synthesis. youtube.com Conversely, it can stimulate processes that generate ATP, including glucose uptake and fatty acid oxidation. mdpi.comyoutube.com The activation of AMPK by alpha-ketoglutarate also leads to the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. aging-us.com This interplay between alpha-ketoglutarate, ATP synthase, AMPK, and mTOR highlights its significant role in coordinating cellular metabolism with energy availability.

Key Downstream Effects of AMPK Activation by Alpha-Ketoglutarate

ProcessEffect of AMPK ActivationReference
Glucose UptakeIncreased mdpi.comyoutube.com
Fatty Acid OxidationIncreased mdpi.comyoutube.com
Fatty Acid SynthesisInhibited mdpi.comyoutube.com
Cholesterol SynthesisInhibited youtube.com
mTOR SignalingInhibited aging-us.com
AutophagyIncreased youtube.comaging-us.com

Influence on mTOR (mechanistic Target of Rapamycin) Pathway

This compound (AKG) demonstrates a significant, albeit complex, influence on the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. abcam.comyoutube.com The mTOR protein kinase exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2, with mTORC1 being particularly sensitive to nutrient availability, including amino acids. abcam.com Research indicates that AKG can modulate mTOR signaling through several interconnected mechanisms, leading to both activation and inhibition depending on the cellular context and metabolic state.

One primary mechanism by which AKG activates the mTOR pathway is by serving as a precursor for the biosynthesis of several amino acids, including glutamate, glutamine, leucine, and proline. frontiersin.orgnih.gov An increased availability of these amino acids, particularly leucine and glutamine, is a potent activator of mTORC1. nih.govmdpi.com Studies in piglet models have shown that dietary AKG supplementation enhances the availability of free amino acids in the serum and muscle tissue, which in turn upregulates the expression of amino acid transporters in skeletal muscle. mdpi.com This increased intracellular amino acid concentration activates the mTOR pathway, leading to the phosphorylation of its downstream effectors, such as S6 kinase beta 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting muscle protein synthesis and inhibiting muscle atrophy. nih.govmdpi.comresearchgate.net Specifically, glutamine-derived AKG has been shown to activate mTORC1 by stimulating the GTP loading of RagB, a component of the Rag GTPase heterodimer that is crucial for mTORC1 activation at the lysosomal surface. nih.govmdpi.com

Conversely, under certain conditions, AKG can indirectly inhibit mTOR signaling. This is often observed in the context of longevity and caloric restriction models. nih.govaging-us.com Studies in Drosophila melanogaster and nematodes have demonstrated that AKG can extend lifespan by inhibiting the mTOR pathway. aging-us.com This inhibitory effect is thought to be mediated through the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. nih.govmdpi.comaging-us.com When cellular ATP levels are low, the AMP/ATP ratio increases, leading to the activation of AMPK. mdpi.com Activated AMPK can then inhibit mTORC1 activity, thereby promoting catabolic processes like autophagy and suppressing anabolic processes to conserve energy. nih.govmdpi.com AKG has been shown to reduce the ATP/ADP ratio, which would favor AMPK activation and subsequent mTOR inhibition. aging-us.com

The table below summarizes key research findings on the influence of this compound on the mTOR pathway:

Organism/Cell Type Effect of AKG Key Findings Proposed Mechanism
Piglets (in vivo)Activation of mTORIncreased phosphorylation of mTOR, S6K1, and 4E-BP1 in skeletal muscle. nih.govmdpi.comresearchgate.netIncreased availability of amino acids, particularly leucine and glutamine. nih.govmdpi.com
Drosophila melanogasterInhibition of mTORExtended lifespan. aging-us.comActivation of AMPK and subsequent inhibition of the mTOR pathway. aging-us.com
Nematodes (C. elegans)Inhibition of mTORExtended lifespan. nih.govInhibition of ATP synthase, leading to reduced mTOR pathway activation. aging-us.com
B cell lymphomas (in vitro)Inhibition of mTORC1Suppression of cell proliferation and induction of apoptosis. ashpublications.orgPart of a dual inhibition of oncogenic nodes, including MYC and mTORC1. ashpublications.org
Animal cell culturesActivation of mTOREnhanced protein biosynthesis. nih.govAKG serves as a biosynthetic precursor for amino acids that activate mTOR. frontiersin.orgnih.gov

Epigenetic Regulation through TET Enzymes

This compound plays a crucial role in epigenetic regulation as an essential cofactor for the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3). researchgate.netnih.govnih.gov These enzymes are α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC). researchgate.netwikipedia.orgacs.org This conversion is the first step in the process of active DNA demethylation, which can lead to the removal of the methyl group and the restoration of an unmethylated cytosine, thereby influencing gene expression. wikipedia.orgecdpeace.org

The catalytic activity of TET enzymes is fundamentally dependent on the presence of α-ketoglutarate, along with Fe(II) and molecular oxygen. researchgate.netwikipedia.org In the catalytic cycle, α-ketoglutarate binds to the active site of the TET enzyme, coordinating with the Fe(II) ion. wikipedia.org This allows for the binding of molecular oxygen and the subsequent oxidative decarboxylation of α-ketoglutarate to succinate and carbon dioxide. wikipedia.orgacs.org This process generates a highly reactive iron(IV)-oxo intermediate that hydroxylates the methyl group of 5mC to form 5hmC. researchgate.net TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxycytosine (5caC), which are then recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the modified base with an unmethylated cytosine. researchgate.netwikipedia.org

The availability of α-ketoglutarate can therefore directly impact the epigenetic landscape of a cell by modulating TET enzyme activity. For instance, in T-acute lymphoblastic leukemia (T-ALL) cells, an increase in intracellular α-ketoglutarate levels, either through exogenous supplementation or due to metabolic rewiring, leads to increased DNA demethylation. nih.govresearchgate.net This TET-mediated demethylation was shown to promote the expression of genes like IDH1 and IDH2, which are involved in reductive carboxylation, a metabolic pathway that can support cell survival under certain stress conditions. nih.gov

Furthermore, the role of AKG in TET-mediated epigenetic regulation is implicated in various biological processes, including stem cell differentiation and the response to pathological conditions. In embryonic stem cells, α-ketoglutarate promotes differentiation by enhancing TET activity, which leads to DNA demethylation and the activation of genes required for lineage commitment. nih.govquora.com Conversely, dysregulation of TET activity due to altered α-ketoglutarate levels has been linked to diseases. For example, in the context of diabetic cardiomyopathy, supplementation with AKG was shown to reverse aberrant DNA methylation patterns and restore cardiac function in diabetic rats, highlighting the therapeutic potential of modulating this epigenetic pathway. researchgate.net

The table below summarizes key research findings on the epigenetic regulation by this compound through TET enzymes:

Biological Context Effect of AKG on TET Activity Key Findings Outcome
T-Acute Lymphoblastic Leukemia (T-ALL)IncreasedIncreased 5hmC levels and DNA demethylation. nih.govEnhanced expression of IDH1 and IDH2, promoting cell survival. nih.govresearchgate.net
Embryonic Stem CellsIncreasedPromotes conversion of 5mC to 5hmC. nih.govquora.comFacilitates DNA demethylation and activation of differentiation genes. quora.com
Diabetic Cardiomyopathy (Rat Model)RestoredReversed aberrant DNA methylation patterns. researchgate.netRestored cardiac function. researchgate.net
Pluripotency and ReprogrammingModulatedInfluences the generation of induced pluripotent stem cells (iPSCs). nih.govCan either promote or inhibit reprogramming depending on the context. nih.gov
General DNA DemethylationEssential CofactorRequired for the catalytic conversion of 5mC to 5hmC, 5fC, and 5caC. researchgate.netwikipedia.orgacs.orgFacilitates active DNA demethylation and subsequent changes in gene expression. wikipedia.orgecdpeace.org

Iii. Biosynthesis and Production Methodologies for Alpha Ketoglutarate in Research

Chemical Synthesis Routes

While biotechnological methods are gaining prominence, chemical synthesis remains a primary approach for producing α-ketoglutarate. jocpr.com These methods, however, are often associated with environmental concerns and complex procedures. researchgate.netcreative-proteomics.com

A classic method for synthesizing α-ketoglutarate involves the use of diethyl succinate (B1194679) and diethyl oxalate (B1200264) as starting materials. orgsyn.orgorgsyn.org The process proceeds through the formation of an intermediate, triethyl oxalylsuccinate. orgsyn.org This intermediate is then subjected to hydrolysis, typically using a strong acid like hydrochloric acid, to yield α-ketoglutaric acid. orgsyn.orgorgsyn.org The final product can be isolated and purified from the reaction mixture. orgsyn.org

Key Reactants in the Oxalyl Butyrate Method

Reactant Role in Synthesis
Diethyl succinate Provides the four-carbon backbone of the glutarate structure. orgsyn.orgorgsyn.org
Diethyl oxalate Acts as the source for the oxalyl group, which ultimately becomes the ketone and adjacent carboxyl group. orgsyn.orgorgsyn.org
Sodium ethoxide Serves as a base to facilitate the initial condensation reaction between the two ester starting materials. orgsyn.org

The chemical synthesis of α-ketoglutarate is a multi-step process that demands precise control over various reaction parameters. creative-proteomics.com Maintaining optimal temperature, pressure, and reagent concentrations is critical at each stage to ensure the desired reaction proceeds efficiently. creative-proteomics.com The synthesis can be hampered by low yields and the generation of significant waste and by-products, which can increase production costs and environmental impact. researchgate.netcreative-proteomics.com For instance, the triethyl oxalylsuccinate intermediate is thermally sensitive and can decompose if heated improperly during purification. orgsyn.org The complexity and potential for errors in these multi-step syntheses have driven research into more efficient and environmentally benign biosynthesis routes. creative-proteomics.com

Biotechnological and Fermentation Approaches

Biotechnological production of α-ketoglutarate from renewable resources like carbohydrates presents a promising alternative to chemical synthesis. nih.gov This approach leverages the natural metabolic pathways of microorganisms. researchgate.netnih.gov

A wide array of microorganisms, including both bacteria and yeasts, have been identified and utilized for their ability to accumulate and secrete α-ketoglutarate. nih.govresearchgate.net Fermentation conditions can be manipulated to induce the overproduction of this key metabolite. nih.gov Strategies often involve creating specific nutrient limitations, such as thiamine (B1217682) deficiency or nitrogen starvation, which alters metabolic fluxes. nih.govresearchgate.net For example, in the yeast Yarrowia lipolytica, a lack of thiamine impairs the activity of the α-ketoglutarate dehydrogenase complex, causing α-KG to be excreted from the cells instead of being further oxidized in the TCA cycle. researchgate.net

Microorganisms Used in α-Ketoglutarate Fermentation

Microorganism Type Key Characteristics/Findings
Yarrowia lipolytica Yeast Accumulates α-KG under thiamine-deficient conditions. researchgate.net Can utilize substrates like glycerol. mdpi.com
Corynebacterium glutamicum Bacterium Known for amino acid production, can be engineered to overproduce α-KG. jocpr.com
Pseudomonas fluorescens Bacterium Early studies demonstrated its capability for α-KG production. researchgate.netnih.gov
Torulopsis glabrata Yeast Can be induced to produce high concentrations of α-KG by manipulating biotin (B1667282) and calcium carbonate levels. google.com

Alpha-ketoglutarate (B1197944) is a central molecule in the TCA cycle, formed from the oxidative decarboxylation of isocitrate and converted into succinyl-CoA. nih.govnih.govwikipedia.org Microbial production strategies exploit this central position. By manipulating the enzymes of the TCA cycle, the metabolic flow can be redirected towards the accumulation of α-KG. nih.gov For instance, the activity of α-ketoglutarate dehydrogenase, the enzyme that consumes α-KG, is a common target for downregulation or inhibition to boost product yield. nih.govresearchgate.net Conversely, pathways leading to α-KG formation, such as the conversion of glutamate (B1630785) to α-KG, can be enhanced. biomolther.org This makes the pool of TCA cycle intermediates a direct source for biosynthesis. youtube.com

Metabolic engineering plays a crucial role in developing highly efficient microbial strains for α-ketoglutarate production. Pseudomonas fluorescens is one such bacterium that has been a subject of interest for producing valuable compounds. researchgate.netnih.gov Genetic engineering allows for the precise modification of metabolic pathways to enhance the production of desired molecules. nih.gov In the context of α-KG production, engineering efforts can focus on several key areas: deleting competing pathways that draw carbon away from the TCA cycle, overexpressing key enzymes that lead to α-KG synthesis, and knocking out genes responsible for its consumption, such as the gene for α-ketoglutarate dehydrogenase. jocpr.com For example, in Corynebacterium glutamicum, deleting the gene for glutamate dehydrogenase (gdh), which converts α-KG to L-glutamate, has been shown to significantly increase the accumulation of α-KG. jocpr.com Such engineered systems offer a more controlled and potentially higher-yielding alternative to relying solely on the native capabilities of wild-type strains. researchgate.net

Enzymatic Cascade Reactions (e.g., from Glucuronate)

Enzymatic cascade reactions offer a sustainable route to synthesize α-KG. One notable example is the production of α-KG from D-glucuronate, which can be sourced from renewable resources and industrial waste. researchgate.net This in vitro oxidative pathway involves a sequence of four enzymes to convert glucuronate to α-KG, with a fifth enzyme utilized for the regeneration of a necessary cofactor. researchgate.net

The enzymatic pathway proceeds as follows:

Uronate Dehydrogenase (UDH) oxidizes glucuronate to glucarate. researchgate.net

Glucarate Dehydratase (GlucD) catalyzes the dehydration of glucarate. researchgate.net

5-keto-4-deoxyglucarate dehydratase (KdgD) performs a second dehydration and a decarboxylation, yielding α-ketoglutaric semialdehyde. researchgate.net

α-ketoglutaric semialdehyde dehydrogenase (KgsalDH) carries out the final NAD-dependent oxidation to produce α-ketoglutarate. researchgate.net

This enzymatic cascade is thermodynamically driven towards the formation of the final product due to two dehydration steps and a decarboxylation. nih.gov Research has demonstrated the successful conversion of 10 g/L of glucuronate with a 92% yield of α-KG within 5 hours, achieving a maximum productivity of 2.8 g/L/h. researchgate.netnih.gov

EnzymeFunction
Uronate Dehydrogenase (UDH)Oxidizes glucuronate to glucarate
Glucarate Dehydratase (GlucD)Dehydrates glucarate
5-keto-4-deoxyglucarate dehydratase (KdgD)Performs dehydration and decarboxylation to form α-ketoglutaric semialdehyde
α-ketoglutaric semialdehyde dehydrogenase (KgsalDH)Oxidizes α-ketoglutaric semialdehyde to α-ketoglutarate
NADH Oxidase (NOX)Regenerates the NAD+ cofactor

Biocatalytic Conversion using Specific Enzymes (e.g., L-Glutamate Oxidase)

A prominent method for the biocatalytic production of α-KG involves the use of L-glutamate oxidase (LGOX). nih.govmdpi.com This flavoprotein enzyme catalyzes the oxidative deamination of L-glutamate to yield α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide. nih.govmdpi.com LGOX is noted for its high catalytic efficiency and specificity for L-glutamate under mild reaction conditions. mdpi.com

The reaction is as follows: L-glutamate + O₂ + H₂O → α-ketoglutarate + NH₃ + H₂O₂

Due to the production of hydrogen peroxide (H₂O₂), which can inhibit the reaction, catalase is often used in conjunction with LGOX to decompose H₂O₂ into water and oxygen. mdpi.comnih.gov To improve efficiency and reduce costs, researchers have focused on developing whole-cell biocatalysts by co-expressing LGOX and catalase in microorganisms like Escherichia coli. nih.govmdpi.comnih.gov This approach has achieved high production titers of α-KG, with one study reporting a maximum titer of 181.9 g/L after 12 hours of conversion. nih.gov

EnzymeSubstrateProductKey Features
L-Glutamate Oxidase (LGOX)L-Glutamateα-Ketoglutarate, Ammonia, Hydrogen PeroxideHigh specificity and catalytic efficiency. mdpi.com
CatalaseHydrogen PeroxideWater, OxygenUsed to remove inhibitory H₂O₂ byproduct. mdpi.comnih.gov

Optimization of Conversion Conditions for Catalytic Generation

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of α-KG production. Key parameters that are frequently adjusted include substrate concentration, enzyme loading, oxygen supply, temperature, and pH. nih.govnih.govacs.org

Substrate Concentration: Studies have shown that there is an optimal substrate concentration for maximizing α-KG yield. For instance, when using immobilized cells, one study found the best catalytic effect at a substrate concentration of 60 g/L of L-glutamate. nih.gov

Oxygen Supply: Oxygen is a critical substrate in the oxidative reactions catalyzed by LGOX and in cofactor regeneration systems using NADH oxidase. nih.govacs.org Inadequate oxygen supply can be a limiting factor. The use of bubble reactors or increasing aeration rates has been shown to enhance the reaction rate by improving oxygen diffusion. nih.govnih.govacs.org

ParameterOptimal Condition/FindingReference
Substrate (L-glutamate) Concentration60 g/L for immobilized cells nih.gov
Oxygen SupplyCritical factor; enhanced by aeration and bubble reactors nih.govnih.govacs.org
Enzyme FormImmobilized enzymes/cells show high reusability and stability nih.govacs.orgresearchgate.net
pHOptimal pH of 7.0 for L-glutamate conversion nih.gov
TemperatureOptimal temperature of 30°C for L-glutamate conversion nih.gov

Cofactor Regeneration Strategies in Biocatalysis

Many biocatalytic reactions, including the synthesis of α-KG, require cofactors such as NAD(P)⁺/NAD(P)H. illinois.edunih.gov These cofactors are expensive, making their stoichiometric addition economically unfeasible for large-scale production. illinois.edu Therefore, efficient in situ regeneration of the cofactor is essential. illinois.edunih.gov

In the enzymatic cascade from glucuronate, the final step is an NAD-dependent oxidation. researchgate.net To regenerate the consumed NAD⁺ from NADH, NADH oxidase (NOX) is commonly employed. researchgate.netnih.gov This enzyme catalyzes the oxidation of NADH to NAD⁺ using molecular oxygen. However, the stability of NOX can be a limiting factor, with a reported half-life of about 3 hours at 37°C. researchgate.net

Alternative regeneration systems are also being explored. For the generation of α-KG from L-glutamate, one option involves a combination of glutamate dehydrogenase (GluDH) and an NADH oxidase to regenerate NAD⁺. nih.govacs.org The use of a water-producing NADH oxidase from Streptococcus mutans is advantageous as it avoids the formation of hydrogen peroxide. nih.govacs.org

Regeneration SystemEnzyme(s)Reaction CatalyzedApplication
NAD⁺ RegenerationNADH Oxidase (NOX)NADH + H⁺ + ½O₂ → NAD⁺ + H₂Oα-KG production from glucuronate researchgate.netnih.gov
NAD⁺ RegenerationGlutamate Dehydrogenase (GluDH), NADH Oxidase (NOX)L-glutamate + NAD⁺ + H₂O ⇌ α-ketoglutarate + NH₃ + NADH + H⁺Alternative for α-KG production from L-glutamate nih.govacs.org

In Vitro Metabolic Engineering for Alpha-Ketoglutarate Production

In vitro metabolic engineering, also known as systems biocatalysis or cell-free systems, represents a powerful approach for producing α-KG. researchgate.netnih.gov This strategy involves assembling a multi-enzyme pathway in a reactor outside of a living cell. nih.govacs.org This provides several advantages over in vivo systems, including the elimination of cellular membranes that can limit substrate and product transport, the removal of competing metabolic pathways, and greater freedom in optimizing reaction conditions. acs.org

A notable application of this approach is the production of α-KG from glucuronate using a cascade of five enzymes (four for the main pathway and one for cofactor regeneration). nih.gov By individually characterizing each enzyme and optimizing their concentrations and the reaction conditions, researchers have achieved high yields and productivities. nih.gov

Metabolic engineering has also been applied to whole organisms like E. coli for the overproduction of α-KG, often from alternative feedstocks like crude glycerol. nih.govacs.org This involves genetically modifying the organism to block pathways leading to byproducts and to enhance the flux towards α-KG synthesis. nih.govacs.org For example, engineering the tricarboxylic acid (TCA) cycle by using an α-KG-insensitive citrate (B86180) synthase and deleting malate (B86768) dehydrogenase has successfully led to the overproduction of α-KG. nih.govacs.org Fed-batch fermentation using such engineered strains has resulted in α-KG titers as high as 44 g/L. nih.gov

ApproachOrganism/SystemKey Engineering StrategyResult
In Vitro Metabolic EngineeringCell-Free SystemAssembly of a 5-enzyme cascade from glucuronate92% yield of α-KG from 10 g/L glucuronate nih.gov
Metabolic EngineeringEscherichia coliReprogramming of central metabolism to use crude glycerol, blocking byproduct pathways, and modifying the TCA cycle44 g/L titer of α-KG nih.gov

Iv. Analytical Techniques and Research Methodologies for Alpha Ketoglutarate

Chromatographic Methods

Chromatography, a powerful separation technique, is fundamental to the analysis of α-KG, often preceding detection by mass spectrometry or other detectors. It allows for the isolation of α-KG from complex biological matrices, which is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of α-keto acids like α-KG. Various HPLC modes have been developed to achieve effective separation. Reversed-phase ion-pair HPLC has been successfully used to analyze α-keto acids in human saliva, including α-ketoglutaric acid. nih.gov For separating polar and ionizable compounds like α-KG, Hydrophilic Interaction Liquid Chromatography (HILIC) is also employed, often coupled with mass spectrometry. helixchrom.com

A significant challenge in the HPLC analysis of α-KG is its tendency to interact with the stainless steel components of standard HPLC systems, which can lead to poor peak shape and compromise data integrity. mtc-usa.com To mitigate this, specialized columns, such as those with a metal-free coating, have been shown to significantly improve chromatographic performance, resulting in sharper peaks and more accurate quantification. mtc-usa.com

ParameterHPLC Method 1HPLC Method 2
Technique Reversed-Phase Ion-Pair HPLCHILIC on Metal-Free Coated Column
Application Analysis of α-keto acids in human saliva nih.govImproved peak shape analysis of α-KG mtc-usa.com
Column Not specifiedCogent Diamond Hydride™, 4μm, 100Å mtc-usa.com
Mobile Phase Not specifiedA: DI water / 10mM ammonium (B1175870) formate (B1220265) (0.5% formic acid)B: 95/5 acetonitrile (B52724) / 10mM ammonium formate mtc-usa.com
Detection Not specifiedUV at 254nm mtc-usa.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative determination of α-KG in complex biological fluids like plasma and urine. nih.govresearchgate.netrroij.comeag.com This method combines the separation power of LC with the precise detection capabilities of MS/MS, allowing for reliable measurement even at low concentrations. researchgate.net

For instance, a method developed for quantifying α-KG in human urine utilized an Acclaim 120 C8 column with an isocratic elution for separation. nih.gov Another method for human plasma involved an Agilent 1200 HPLC system. researchgate.net Detection is typically performed on a triple-quadrupole mass spectrometer using selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for α-KG. nih.gov Both positive and negative electrospray ionization (ESI) modes have been used, depending on the sample preparation and derivatization strategy. nih.govrroij.com

ParameterLC-MS/MS Method 1 (Human Urine) nih.govLC-MS/MS Method 2 (Human Plasma) researchgate.netrroij.com
LC System Not specifiedAgilent 1200 HPLC system
Column Acclaim 120 C8 (150 mm × 4.6 mm, 3.0 μm)Not specified
Mobile Phase Isocratic: 0.1% formic acid in water and acetonitrile (97:3, v/v)Not specified
Flow Rate 1.2 mL/minNot specified
Detection Triple-quadrupole MS with ESITriple-quadrupole MS with ESI (positive mode)
Ionization Mode Positive and Negative Ion ModesPositive Ion Mode
Quantification Linearity: 1-1000 ng/mL, LLOQ: 0.8 ng/mLLinearity: 100-2500 ng/mL, LOQ: 100 ng/mL

Due to the chemical properties of α-KG, direct analysis by LC-MS can be challenging. Chemical derivatization is a frequently employed strategy to improve its chromatographic behavior and enhance its detection sensitivity. researchgate.net This process modifies the α-KG molecule, often by adding a chemical group that improves ionization efficiency or allows for detection by other means. ijisset.orgresearch-solution.comddtjournal.com

Several reagents have been successfully used to derivatize α-KG:

2,4-Dinitrophenylhydrazine (B122626) (DNPH): This reagent reacts with the keto group of α-KG. ijisset.org This derivatization is also the basis for a colorimetric assay where the resulting product is measured spectrophotometrically. nih.gov

N-methyl imidazole (B134444) (NMI): In the presence of trifluoroacetic anhydride, NMI is used to derivatize α-KG for analysis in human plasma. researchgate.netrroij.com This method introduces an imidazole group, allowing for quantification in positive electron spray ionization mode. researchgate.netrroij.com

Benzoyl chloride: This reagent has also been used for the derivatization of α-KG in rat plasma, with the reaction proceeding at room temperature. ijisset.org

The goal of derivatization is often to introduce a moiety that is readily ionizable, transforming the analyte into a derivative that can be more sensitively detected in positive ion mode ESI-MS, which is generally more efficient than negative ion mode. researchgate.netijisset.org

Derivatizing ReagentAnalyte/MatrixPurposeReference
2,4-Dinitrophenylhydrazine (DNPH) α-KG in rat plasmaEnhanced detection for UPLC-MS/MS ijisset.org
N-methyl imidazole (NMI) α-KG in human plasmaIntroduce imidazole group for positive ESI-MS/MS detection researchgate.netrroij.com
Benzoyl chloride α-KG in rat plasmaEnhanced detection for UPLC-MS/MS ijisset.org

Optimizing LC-MS parameters is critical for achieving a robust and sensitive analytical method for α-KG. chromatographyonline.comtechnologynetworks.com This involves fine-tuning the mobile phase composition, the gradient elution program, and the mass spectrometer settings.

Mobile Phase: The choice of mobile phase affects both the chromatographic separation and the ionization efficiency in the MS source. For α-KG analysis, mobile phases typically consist of an aqueous component with an acid or buffer and an organic solvent, usually acetonitrile. nih.govbiospec.netakjournals.com

Common additives include formic acid (e.g., 0.1%) to acidify the mobile phase and promote protonation for positive ion mode. nih.govbiospec.net

Buffers like ammonium formate or ammonium dihydrogen phosphate (B84403) are also used to control pH and improve peak shape. mtc-usa.comakjournals.com A study found that a mobile phase containing 5 mM ammonium dihydrogen phosphate at pH 2.2 was optimal for separating several organic acids, including α-KG. akjournals.com

Gradient Elution: A gradient elution, where the proportion of the organic solvent is changed over time, is often necessary to achieve optimal separation of α-KG from other compounds in a complex mixture within a reasonable analysis time. biospec.netakjournals.com The gradient program is tailored to the specific column and analytes of interest. chromatographyonline.com

MS Parameters: Key MS parameters that require optimization include the ionization source settings (e.g., capillary voltage, gas temperatures, and gas flow rates) and the collision energy for MS/MS experiments. chromatographyonline.comresearchgate.net The collision energy is adjusted to achieve the most stable and intense signal for the specific product ions being monitored, which is crucial for the selectivity and sensitivity of SRM assays. chromatographyonline.comtechnologynetworks.com

ParameterOptimized ConditionPurposeReference
Mobile Phase Additive 0.1% Formic AcidPromote protonation for positive ion mode nih.govbiospec.net
Mobile Phase Buffer 10mM Ammonium FormatepH control, improved peak shape mtc-usa.com
Mobile Phase Buffer 5mM Ammonium Dihydrogen Phosphate (pH 2.2)Optimal separation of TCA cycle acids akjournals.com
Organic Solvent AcetonitrileElution of analytes in reversed-phase/HILIC nih.govakjournals.com
Elution Mode Gradient ElutionOptimal separation in complex mixtures biospec.netakjournals.com
Ionization Mode Electrospray Ionization (ESI)Suitable for polar, ionizable compounds nih.govchromatographyonline.com
Collision Energy (CE) Optimized for specific SRM transitionsMaximize product ion signal for sensitivity chromatographyonline.comtechnologynetworks.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectrophotometric Assays

Spectrophotometric assays offer a cost-effective and robust method for quantifying α-KG. creative-enzymes.com These assays are typically based on coupled enzymatic reactions that produce a change in absorbance (colorimetric) or fluorescence, which is proportional to the amount of α-KG in the sample. sigmaaldrich.comabcam.com

A common principle involves a coupled enzyme assay where α-KG is first converted to another product, such as pyruvate (B1213749) or glutamate (B1630785). cellbiolabs.comresearchgate.netcaymanchem.com A subsequent enzymatic reaction then uses this product to generate a detectable signal.

Colorimetric/Fluorometric Probes: In many commercially available kits, the reaction cascade results in a product that reacts with a probe to produce a colored compound measured around 570 nm or a fluorescent compound measured at an excitation/emission of approximately 535/587 nm. sigmaaldrich.comabcam.com

NADH/NADPH Measurement: Another approach measures the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm. researchgate.net For example, the reductive amination of α-KG to L-glutamate by L-glutamic dehydrogenase involves the oxidation of NADH. researchgate.net

Derivatization-based Assay: An alternative method involves the derivatization of α-KG with 2,4-dinitrophenylhydrazine (2,4-DNPH). nih.gov The resulting product can be measured colorimetrically after treatment with a base, providing a way to monitor the consumption of α-KG in enzymatic reactions. nih.gov

These assays are widely available as kits and are suitable for high-throughput screening in 96-well plate format. sigmaaldrich.comcellbiolabs.com

Assay PrincipleDetection MethodWavelength (nm)ApplicationReference
Coupled enzyme reaction producing a detectable probe Colorimetric / Fluorometric570 (Abs) or 535/587 (Ex/Em)Quantification of α-KG in various biological samples sigmaaldrich.comabcam.com
Coupled enzyme reaction measuring NADH oxidation Spectrophotometric (Absorbance)340Quantification of α-KG via conversion to glutamate researchgate.net
Derivatization with 2,4-DNPH ColorimetricNot specifiedMonitoring α-KG consumption in enzyme kinetic assays nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the metabolic effects of α-KG and to determine its structure in solution. nih.gov NMR-based metabolomics can simultaneously identify and quantify multiple metabolites, including α-KG, in cell or tissue extracts. nih.govnih.govmdpi.com

By using 1D ¹H-NMR and 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹H Total Correlation Spectroscopy (TOCSY), researchers can unambiguously assign the resonance signals of α-KG and other metabolites. nih.govmdpi.com This allows for the study of metabolic pathway alterations, for example, in response to α-KG supplementation under different energy states. nih.govmdpi.com

Furthermore, ¹³C NMR has been instrumental in studying the solution structure of α-ketoglutaric acid. These studies have revealed that at neutral pH, α-KG exists as an equilibrium mixture of different forms: a keto form, a hydrated gem-diol form, and a cyclic form. acs.org Public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB) serve as valuable resources, providing reference ¹H and ¹³C NMR spectra for α-ketoglutaric acid. bmrb.iohmdb.cahmdb.ca

NMR TechniqueApplicationKey Findings/InformationReference
1D ¹H-NMR Metabolomic profilingIdentification and relative quantification of α-KG in cell extracts. nih.govnih.govmdpi.com
2D ¹H-¹³C HSQC Metabolite assignmentConfirmation of α-KG resonance assignments in complex mixtures. nih.govmdpi.com
2D ¹H-¹H TOCSY Metabolite assignmentValidation of metabolite structures, including α-KG. nih.govmdpi.com
¹³C-NMR Structural analysis in solutionRevealed α-KG exists as a mixture of keto, gem-diol, and cyclic forms. acs.org

Experimental Approaches in Cellular and Organismal Studies (Excluding Human Trials)

The investigation of ammonium alpha-ketoglutarate's role at the cellular and organismal level, excluding human trials, employs a variety of sophisticated analytical techniques. These methodologies are crucial for elucidating the metabolic fate, enzymatic interactions, genetic regulation, and cellular responses related to this compound.

Isotope tracing is a powerful technique used to track the metabolic fate of atoms through various biochemical pathways. By labeling specific compounds with stable isotopes like ¹⁵N and ¹³C, researchers can follow their incorporation into downstream metabolites, providing a dynamic view of metabolic fluxes.

In studies of ammonium alpha-ketoglutarate (B1197944) metabolism, ¹⁵N-labeled ammonia (B1221849) is frequently used to trace the path of nitrogen. For instance, in astrocyte cell models, metabolomic tracking with ¹⁵N-labeled ammonia has shown its rapid incorporation into glutamate and other amino acids derived from it. This approach helps to understand how ammonia is assimilated and detoxified within cells, a process where alpha-ketoglutarate plays a central role by accepting the ammonium group to form glutamate. This method has also been applied in microbial studies to investigate nitrogen assimilation pathways. Similarly, studies in isolated human kidney cells using L-[amine-¹⁵N]glutamine have confirmed the production of ¹⁵N-labeled alanine (B10760859) and ammonia, illustrating the flow of nitrogen through transamination and dehydrogenase reactions.

¹³C-glutamine is another key tracer, used to follow the carbon backbone of glutamine as it is metabolized. Glutamine is a major precursor to alpha-ketoglutarate. By tracing ¹³C-labeled glutamine, scientists can quantify its contribution to the tricarboxylic acid (TCA) cycle and other metabolic pathways. For example, uniformly labeled [U-¹³C₅]glutamine can be used to distinguish between oxidative metabolism (forward TCA cycle) and reductive carboxylation, a pathway where alpha-ketoglutarate is converted to citrate (B86180). This has been instrumental in understanding how cancer cells rewire their metabolism. Comparing the labeling patterns from [U-¹³C]glutamine with those from [U-¹³C]glucose and [U-¹³C]lactate allows for a detailed analysis of the relative contributions of different substrates to the acetyl-CoA pool and TCA cycle intermediates.

Metabolomic profiling, often coupled with isotope tracing, provides a comprehensive snapshot of the metabolites present in a biological sample. This can reveal significant alterations in metabolic pathways in response to changes in ammonium or alpha-ketoglutarate levels. For instance, under hyperammonemic conditions, metabolomics has revealed an accumulation of glucose and various amino acids, alongside the inhibition of TCA cycle intermediates.

Table 1: Examples of Isotope Tracers in Alpha-Ketoglutarate Research

Isotope TracerLabeled PrecursorKey ApplicationResearch FindingCitation
¹⁵NAmmonia (NH₄⁺)Tracing nitrogen assimilationRapid incorporation of ¹⁵N into glutamate and derived amino acids in astrocytes.
¹³CGlutamineTracking carbon fate in central carbon metabolismDifferentiating oxidative vs. reductive glutamine metabolism in cancer cells.
¹³CGlucose, Lactate (B86563)Assessing relative substrate contributionDetermining the joint contribution of glucose and lactate to the pyruvate and acetyl-CoA pools.
¹⁵NGlutamineInvestigating glutaminase (B10826351) II pathwayConfirmed production of ¹⁵N-labeled alanine and ammonia in human kidney cells.

Enzyme Activity and Kinetic Assays

Enzyme activity and kinetic assays are fundamental for characterizing the function of enzymes that produce or consume alpha-ketoglutarate. These assays measure the rate of an enzymatic reaction under specific conditions, providing insights into enzyme efficiency, substrate affinity, and regulatory mechanisms.

Several enzymes are central to alpha-ketoglutarate metabolism, and their activities are frequently measured in research. These include:

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible reaction of alpha-ketoglutarate and ammonia to form glutamate. GDH activity assays are crucial for understanding ammonia detoxification and nitrogen balance.

Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT): This enzyme system is a primary pathway for ammonia assimilation in

V. Theoretical Models and Computational Approaches in Alpha Ketoglutarate Research

Flux Balance Analysis of Metabolic Networks

Flux balance analysis (FBA) is a mathematical technique used to simulate metabolism in organisms at the genomic level. wikipedia.org It analyzes the flow of metabolites through a metabolic network to predict the rate of metabolic reactions. nih.gov FBA is based on the assumption of a steady state, where the production and consumption of each metabolite are balanced, and it uses stoichiometric matrices to define the mass balance constraints of the network. wikipedia.orgfiveable.me

In the context of AKG research, FBA can be employed to:

Predict Growth Rates: FBA can predict how different concentrations of ammonium (B1175870) and alpha-ketoglutarate (B1197944) as nitrogen and carbon sources affect the growth rate of microorganisms like E. coli. wikipedia.orgfiveable.me

Identify Essential Genes: By simulating gene knockouts, FBA can identify genes crucial for the metabolism of AKG and ammonia (B1221849). fiveable.me

Optimize Metabolic Pathways: FBA is a valuable tool in metabolic engineering for optimizing the production of valuable compounds derived from the central metabolism involving AKG. fiveable.me

Drug Target Identification: A two-stage FBA method has been developed to identify potential drug targets by analyzing optimal reaction fluxes in both pathogenic and medicated states. nih.gov

A study on the ammonia assimilation network in E. coli utilized FBA to predict the preferred regulatory points in the network. figshare.com The analysis helps in understanding how the cell optimizes its nitrogen metabolism under different conditions.

Mathematical Modeling of Metabolic Pathways (e.g., Ammonia Assimilation Network)

Mathematical modeling provides a quantitative framework to understand the dynamics of metabolic pathways. The ammonia assimilation network, where AKG is a central molecule, is a prime example of a pathway studied using these models. figshare.com The key reactions in this network involve the conversion of α-ketoglutarate and ammonia into glutamate (B1630785) and glutamine, catalyzed by enzymes like glutamate dehydrogenase (GDH), glutamine synthetase (GS), and glutamate synthase (GOGAT). figshare.commdpi.com

A schematic model of the nitrogen assimilation network shows the flow of reactions, with arrows indicating their direction. figshare.com For instance, GDH converts one molecule of α-ketoglutarate and one molecule of ammonium into one molecule of glutamate. figshare.com The GS-GOGAT cycle requires an additional ATP molecule to produce one molecule of glutamate. figshare.com

Recent research on poplars demonstrated that exogenous application of AKG enhanced ammonium assimilation. mdpi.comnih.gov A mathematical model developed from this study showed that AKG treatment led to an increase in the activities of GS and GOGAT, boosting the levels of amino acids and metabolites in the tricarboxylic acid (TCA) cycle. mdpi.com

In another study, a mathematical model was developed to describe the bidirectional conversion of glutamine and ammonium between cancer cells and cancer-associated fibroblasts. nih.gov This model considered the role of α-ketoglutarate derived from glucose in providing the necessary chemical energy for the conversion of ammonium to glutamine. nih.gov

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in understanding the interactions between enzymes and their substrates or inhibitors at an atomic level. chemmethod.com

In the context of alpha-ketoglutarate research, molecular docking simulations are used to:

Elucidate Binding Modes: Docking studies can reveal how AKG and its analogs bind to the active or allosteric sites of enzymes. For example, docking simulations of α-ketoglutarate decarboxylase from Microcystis aeruginosa showed that AKG interacts with specific amino acid residues in the active site through hydrophobic interactions, hydrogen bonds, and salt bridges. mdpi.com

Identify Potential Inhibitors: By screening large libraries of compounds, docking can identify potential inhibitors of enzymes involved in AKG metabolism. chemmethod.com For instance, docking studies have been used to identify potent inhibitors of α-amylase and α-glucosidase. nih.govresearchgate.net

Guide Mutagenesis Studies: The insights from docking can guide site-directed mutagenesis experiments to validate the role of specific residues in ligand binding and catalysis. mdpi.com

The process often involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different binding poses. nih.gov The results of docking are often further validated by more computationally intensive methods like molecular dynamics simulations to assess the stability of the predicted complex in a simulated physiological environment. chemmethod.comresearchgate.net

Predictive Models for Metabolic Control and Regulation

Predictive models are crucial for understanding how metabolic pathways are controlled and regulated in response to various stimuli. These models integrate different types of data, including genomic, transcriptomic, proteomic, and metabolomic data, to create a comprehensive picture of cellular metabolism. nih.gov

In the realm of AKG metabolism, predictive models can be used to:

Simulate Metabolic Responses: These models can predict how changes in the concentration of AKG or other metabolites will affect the fluxes through various metabolic pathways. nih.gov

Identify Regulatory Hotspots: By analyzing the model, researchers can identify key enzymes or reactions that exert the most control over the pathway.

Understand Disease States: Predictive models can be used to simulate metabolic changes associated with diseases like cancer or metabolic syndrome and to identify potential therapeutic targets. nih.govamazonaws.com For example, an alpha-ketoglutarate-dependent hydroxylase has been associated with pre-eclampsia. wikipedia.org

A study on perennial ryegrass used metabolic profiling and pathway analysis to demonstrate that exogenous AKG application enhanced heat tolerance by boosting metabolite accumulation in several key metabolic pathways, including amino acid metabolism and the TCA cycle. nih.gov Another study used a "big data" analytic approach to develop predictive models for metabolic syndrome risk, demonstrating the power of these models in a clinical context. amazonaws.com

Table of Key Parameters in Theoretical Models of AKG Metabolism

Model/ApproachKey Parameters/InputsOutputs/PredictionsRelevance to AKG Research
Flux Balance Analysis (FBA) Stoichiometric matrix, objective function (e.g., biomass production), uptake/secretion ratesReaction fluxes, growth rates, essential genesPredicting cellular growth on AKG, identifying key enzymes in ammonia assimilation. wikipedia.orgfiveable.menih.govfigshare.com
Mathematical Modeling of Metabolic Pathways Reaction kinetics (e.g., Michaelis-Menten), differential equations, metabolite concentrationsTime-course of metabolite concentrations, pathway dynamicsSimulating the dynamic response of the ammonia assimilation network to changes in AKG levels. mdpi.comnih.gov
Monod-Wyman-Changeux (MWC) Model Allosteric constant (L), dissociation constants for T and R states, number of subunitsLigand binding curves, enzyme activity as a function of effector concentrationExplaining the cooperative binding and allosteric regulation of enzymes that metabolize AKG. wikipedia.orgnih.govuci.edunih.gov
Molecular Docking 3D structures of enzyme and ligand, scoring functionsBinding affinity (score), binding pose, key interacting residuesVisualizing the interaction of AKG with enzyme active sites, screening for potential inhibitors. nih.govmdpi.comresearchgate.net
Predictive Metabolic Models Omics data (genomics, transcriptomics, etc.), network topologyMetabolic state predictions, identification of regulatory nodes, disease biomarkersUnderstanding the systemic effects of AKG on metabolism and its role in stress tolerance and disease. nih.govnih.govamazonaws.com

Vi. Research on the Role of Ammonium Alpha Ketoglutarate in Specific Biological Contexts Excluding Human Clinical Data

Plant Physiology and Metabolism

In the realm of plant science, ammonium (B1175870) alpha-ketoglutarate (B1197944) is recognized for its significant impact on how plants utilize nitrogen and carbon, two essential elements for their growth and development.

Ammonium is a primary nitrogen source for plants, but high concentrations can be toxic. oup.com Research on poplar (Populus spp.) has demonstrated that the exogenous application of alpha-ketoglutarate (AKG) can significantly enhance the plant's ability to assimilate ammonium, particularly under conditions of excess ammonium. mdpi.comnih.gov This is achieved through the enhancement of key enzymes in the nitrogen assimilation pathway, namely glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT). mdpi.comnih.gov The GS/GOGAT cycle is the principal route for ammonium assimilation in plants. oup.commdpi.com GS catalyzes the synthesis of glutamine from glutamate and ammonium, and GOGAT then transfers the amide group from glutamine to 2-oxoglutarate (alpha-ketoglutarate) to produce two molecules of glutamate. mdpi.comnih.gov Studies on hybrid poplar have shown that overexpressing the gene for glutamine synthetase (GS1;2) leads to increased tolerance to ammonium toxicity by maintaining the carbon and nitrogen balance. nih.gov

The application of AKG in poplars exposed to high ammonium levels has been shown to boost the activities of both GS and GOGAT, leading to an increase in the content of amino acids. mdpi.comnih.gov This suggests that AKG helps to efficiently incorporate potentially toxic ammonium into organic compounds, thereby mitigating its harmful effects. mdpi.com

Table 1: Impact of Exogenous AKG on Poplar Growth and Nitrogen Assimilation under High Ammonium Conditions

ParameterControlAKG TreatedPercentage Change
Plant HeightNormalSubstantially Boosted mdpi.comnih.govIncreased
BiomassNormalSubstantially Boosted mdpi.comnih.govIncreased
Glutamine Synthetase (GS) ActivityBaselineEnhanced mdpi.comnih.govIncreased
Glutamate Synthase (GOGAT) ActivityBaselineEnhanced mdpi.comnih.govIncreased
Amino Acid ContentBaselineElevated mdpi.comnih.govIncreased

This table is interactive. You can sort the data by clicking on the column headers.

Alpha-ketoglutarate plays a pivotal role in the tricarboxylic acid (TCA) cycle, a central pathway in cellular carbon metabolism. nih.gov Exogenous application of AKG has been found to enhance photosynthesis and carbon metabolism in plants. mdpi.comnih.gov In poplars subjected to high ammonium stress, AKG treatment led to an increased net photosynthetic rate. mdpi.com It also positively influenced the expression of genes related to glucose metabolism. mdpi.comnih.gov

By providing a crucial carbon skeleton, AKG facilitates the assimilation of ammonium into amino acids, a process that requires a significant carbon investment. mdpi.comnih.gov This helps to maintain a proper balance between carbon and nitrogen metabolism, which is essential for healthy plant growth. mdpi.com Research indicates that AKG application can lead to an increase in sucrose (B13894) and metabolites of the TCA cycle, further highlighting its role in promoting carbon metabolism. mdpi.comnih.gov

The coordination of carbon (C) and nitrogen (N) metabolism is fundamental for optimal plant growth. nih.gov Alpha-ketoglutarate (2-oxoglutarate) is a key intermediate of carbon metabolism that serves as the carbon skeleton for the incorporation of ammonium to synthesize glutamate. nih.gov This process is central to maintaining the C/N balance within the plant. mdpi.comnih.gov

Microbial Systems Biology

The influence of ammonium alpha-ketoglutarate extends to the microbial world, where it plays a critical role in nitrogen utilization and the composition of microbial communities.

In bacteria such as Escherichia coli, ammonium assimilation is a well-regulated process that involves two primary pathways: the glutamate dehydrogenase (GDH) pathway and the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. embopress.orgnih.gov Alpha-ketoglutarate is a central metabolite in both pathways, serving as the carbon skeleton for the synthesis of glutamate. embopress.orgnih.gov

The GS/GOGAT cycle is the primary pathway for ammonium assimilation when nitrogen levels are low, while the GDH pathway is more active when ammonium is abundant. elifesciences.org In the GS/GOGAT pathway, glutamine synthetase incorporates ammonium into glutamate to form glutamine. Glutamate synthase then transfers the amide group from glutamine to alpha-ketoglutarate to produce two molecules of glutamate. embopress.orgelifesciences.org The regulation of these pathways is complex and involves the sensing of intracellular levels of key metabolites like alpha-ketoglutarate and glutamine. embopress.org

Research suggests that alpha-ketoglutarate can influence the composition and metabolic activity of the gut microbiota. nih.govnih.gov As a significant portion of exogenous AKG is metabolized by microorganisms in the gastrointestinal tract, it has the potential to modulate the gut microbial ecosystem. nih.gov

Cellular Bioenergetics and Redox Homeostasis

Impact on Mitochondrial Oxidative Phosphorylation (OXPHOS)

This compound plays a pivotal role in cellular energy production through its involvement in mitochondrial oxidative phosphorylation (OXPHOS). wikipedia.org As a key intermediate of the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle, alpha-ketoglutarate is oxidized to succinyl-CoA by the enzyme α-ketoglutarate dehydrogenase. biomolther.orgnih.gov This reaction is a critical control point in the cycle and results in the production of NADH, a primary electron donor to the electron transport chain. nih.govyoutube.com

The NADH generated from the oxidation of alpha-ketoglutarate subsequently fuels the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. wikipedia.org The flow of electrons through this chain drives the pumping of protons across the membrane, creating an electrochemical gradient. wikipedia.org This gradient, in turn, powers ATP synthase (complex V) to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.org Therefore, by supplying a crucial substrate to the Krebs cycle, this compound directly contributes to the generation of ATP via OXPHOS. nih.govresearchgate.net Studies have shown that supplementation with AKG can enhance the activity of enzymes within the TCA cycle, such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to improved energy metabolism and ATP production. basiapiechocinska.com However, research has also indicated that alpha-ketoglutarate dehydrogenase itself can be a source of reactive oxygen species (ROS), particularly when the ratio of NADH to NAD+ is high, which can have implications for mitochondrial health. nih.govnih.gov

Role in Antioxidant Defense Systems (e.g., GSH, SOD, CAT, GSH-Px)

This compound has been shown to bolster cellular antioxidant defense systems, playing a significant role in protecting cells from oxidative damage. nih.govresearchgate.net It achieves this by influencing both non-enzymatic and enzymatic antioxidant mechanisms. As a precursor to glutamate, AKG contributes to the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

Research has demonstrated that AKG supplementation can increase the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govresearchgate.netresearchgate.net For instance, in a study on piglets exposed to oxidative stress, AKG administration led to increased protein levels of SOD1 and SOD2. acs.org Similarly, in fish, dietary AKG supplementation has been shown to enhance the activities of SOD, CAT, and T-AOC (total antioxidant capacity) in the intestine, particularly after an infection. nih.gov These enzymes are crucial for neutralizing harmful reactive oxygen species; SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GSH-Px. bau.edu.lb By upregulating these enzymes, this compound enhances the cell's capacity to handle oxidative stress. nih.govacs.org

Scavenging of Reactive Oxygen Species (ROS)

Beyond its indirect role in enhancing antioxidant enzyme activity, this compound can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.govresearchgate.net This non-enzymatic antioxidant capability is a significant aspect of its protective function within the cell. nih.gov

Alpha-ketoglutarate has been shown to react directly with hydrogen peroxide (H₂O₂), a major ROS, in a process of non-enzymatic oxidative decarboxylation. nih.govresearchgate.net This reaction converts AKG and H₂O₂ into succinate (B1194679), carbon dioxide, and water, effectively neutralizing the harmful oxidant. nih.govresearchgate.net This direct scavenging of H₂O₂ has been observed to protect intestinal cells from H₂O₂-induced damage through a mitochondrial pathway. nih.gov The ability of AKG to act as a direct scavenger of ROS has been identified as a key mechanism in its protective effects against various stressors. nih.gov While AKG is a potent antioxidant, it is worth noting that under certain conditions, such as in the presence of iron, it may also exhibit pro-oxidative properties. nih.gov

Cellular Growth and Proliferation Studies (Excluding Human Trials)

Effects on Cell Growth and Metabolism in In Vitro Cell Cultures (e.g., C2C12 cells, Fibroblasts, Chondrocytes)

This compound has been investigated for its effects on the growth and metabolism of various cell types in vitro, demonstrating its potential as a modulator of cellular processes.

C2C12 Cells: In studies using the C2C12 myoblast cell line, a model for muscle cell differentiation, α-KG has been shown to stimulate cell growth. nih.govfrontiersin.org Treatment with lower concentrations of α-KG (0.1 mM and 1.0 mM) resulted in a higher cell colony-forming efficiency and an increased specific cell growth rate compared to control cells. nih.gov This was accompanied by a decrease in the specific consumption rate of glucose, suggesting an improvement in glucose metabolism. nih.gov

Fibroblasts: Research on human fibroblasts has highlighted the role of alpha-ketoglutarate as a precursor for glutamine, which is crucial for rapidly growing cells, such as those involved in wound healing. nih.gov Studies have shown that α-KG uptake by fibroblasts occurs through an unmediated diffusion process. nih.gov Furthermore, in dermal fibroblasts, α-KG has been found to suppress profibrotic responses induced by TGF-β, suggesting a role in modulating fibrotic processes. acrabstracts.org In a study using both fibroblasts and chondrocytes cultured on 3D cryogel matrices, the addition of α-KG to the media led to higher proliferation for both cell types. nih.govijbs.com

Chondrocytes: For chondrocytes, the cells responsible for cartilage maintenance, α-KG has shown beneficial effects on their growth and metabolic activity. nih.govijbs.com In osteoarthritic human cartilage cells, where proliferation is typically reduced, the addition of AKG restored their proliferative capacity. nmn.com This effect appears to be linked to the clearance of defective mitochondria. nmn.com In cultured rat condylar chondrocytes, α-KG promoted anabolism and suppressed catabolism, particularly under conditions of induced senescence. nih.gov A study culturing chondrocytes on cryogel matrices found that α-KG supplementation led to earlier accumulation of extracellular matrix, a key component of cartilage, within 3 weeks compared to the usual 6-8 weeks. nih.govijbs.com This was associated with a reduction in ammonia (B1221849) concentration in the culture medium, suggesting that α-KG enhances proliferation and metabolic activity by mitigating ammonia toxicity. nih.govijbs.com

Interactive Data Table: Effect of α-Ketoglutarate on C2C12 Cell Growth

α-KG Concentration Mean Specific Growth Rate (/day) Mean Cell Count Doubling Time (hours)
Control (0 mM) 0.86 19.4
0.1 mM 0.95 17.6
1.0 mM 0.94 17.8
10.0 mM 0.77 20.9
20.0 mM 0.71 24.6
30.0 mM 0.65 24.7

Data sourced from a study on C2C12 cell culture. nih.gov

Mechanisms of Cell Proliferation Enhancement

The influence of this compound on cell proliferation is context-dependent, with studies on non-cancerous cell lines showing an enhancement of growth, while research on some cancer cells indicates an inhibitory effect. In non-cancerous models, such as fibroblast and chondrocyte cultures, the addition of AKG to the culture medium has been observed to promote cell proliferation. nih.gov This proliferative effect is attributed to several mechanisms. As a crucial component of the Krebs cycle, AKG serves as a direct energy source for cellular activities. nih.gov Furthermore, it participates in anabolic processes by acting as a precursor for the synthesis of amino acids. nih.gov

A significant mechanism by which AKG enhances cell proliferation in vitro is through the reduction of ammonia toxicity. nih.gov During long-term cell culture, ammonia, a byproduct of cellular metabolism, can accumulate to toxic levels, thereby inhibiting cell growth. AKG acts as a scavenger of ammonia, converting it into glutamate and glutamine, thus mitigating its detrimental effects and promoting a more stable culture environment conducive to cell proliferation. nih.gov This was observed in cultures of fibroblasts and chondrocytes, where AKG supplementation not only increased cell numbers but also led to earlier extracellular matrix (ECM) accumulation in chondrocytes. nih.gov

Conversely, in certain cancer cell lines, such as osteosarcoma and colon adenocarcinoma, exogenous AKG has been shown to inhibit proliferation. researchgate.netsxrebecca.comnih.gov This anti-proliferative effect is mediated by different mechanisms, including the arrest of the cell cycle at the G1 phase. sxrebecca.comresearchgate.net This is achieved through the modulation of cell cycle-regulatory proteins, such as the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p21. sxrebecca.comresearchgate.net

Cell TypeEffect of AKGObserved Mechanisms
FibroblastsProliferation EnhancementEnergy source, anabolic precursor, ammonia scavenging. nih.gov
ChondrocytesProliferation Enhancement & Earlier ECM AccumulationEnergy source, anabolic precursor, ammonia scavenging. nih.gov
Osteosarcoma Cells (Saos-2, HOS)Proliferation InhibitionCell cycle arrest at G1, induction of apoptosis. researchgate.netresearchgate.net
Colon Adenocarcinoma Cells (Caco-2, HT-29, LS-180)Proliferation InhibitionCell cycle arrest at G1, modulation of p21 and cyclin D1. sxrebecca.comnih.gov

Protein and Collagen Metabolism Research (Excluding Human Clinical Data)

This compound plays a significant role in the intricate processes of protein and collagen metabolism, acting both as a precursor and a regulator of key metabolic pathways.

Research in skeletal muscle models and cell cultures has demonstrated that AKG can stimulate protein synthesis. nih.govresearchgate.net One of the primary mechanisms is through the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.govresearchgate.net Studies on C2C12 myotubes, a mouse muscle cell line, have shown that AKG treatment increases the phosphorylation of key downstream targets of mTOR, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to enhanced protein synthesis. researchgate.net This effect was shown to be independent of its conversion to glutamate. nih.gov

Model SystemKey FindingsSignaling Pathway
C2C12 MyotubesIncreased protein synthesis.Activation of Akt/mTOR signaling. nih.govresearchgate.net
Piglets (low-protein diet)Improved growth and activated mTOR signaling in skeletal muscle.mTOR pathway activation. nih.gov
Piglets (LPS-challenged)Activated mTOR signaling and improved energy status in skeletal muscle.mTOR signaling. researchgate.net

This compound is intricately involved in both the synthesis and potentially the degradation of collagen, a key structural protein in the extracellular matrix.

Its primary role in collagen formation is as a mandatory co-substrate for the enzyme prolyl-4-hydroxylase (P4H). researchgate.netresearchgate.net This enzyme catalyzes the hydroxylation of proline residues within procollagen (B1174764) chains, a critical post-translational modification for the formation of a stable collagen triple helix. nih.govnih.gov Without sufficient hydroxylation, the procollagen chains are improperly folded and are subsequently degraded within the endoplasmic reticulum. researchgate.net AKG, along with iron (Fe2+) and ascorbate, is essential for P4H activity. researchgate.net

In addition to its role as a cofactor, AKG contributes to collagen synthesis by increasing the intracellular pool of proline. researchgate.net AKG can be converted to glutamate, which can then be used to synthesize proline, a major component of collagen. researchgate.net Studies in cultured human dermal fibroblasts have shown that AKG stimulates procollagen production, an effect that is linked to an increase in the activity of prolidase, an enzyme involved in collagen metabolism. nih.govsemanticscholar.org

Regarding collagen degradation, research suggests that AKG may have an inhibitory effect on matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of extracellular matrix components, including collagen. A study using a cell-permeable derivative of AKG in HaCaT cells (a human keratinocyte cell line) demonstrated an inhibition of the expression of selected MMPs. nih.gov This inhibition was mediated through the suppression of the IL-1 signaling cascade, leading to reduced activation of AP-1, a transcription factor involved in MMP expression. nih.gov

ProcessRole of AKGMechanism
Collagen SynthesisEssential CofactorCo-substrate for prolyl-4-hydroxylase (P4H), enabling proline hydroxylation and stable triple helix formation. researchgate.netnih.govnih.gov
Collagen SynthesisPrecursor SupplyIncreases the intracellular pool of proline via glutamate synthesis. researchgate.net
Collagen DegradationInhibitionSuppresses the expression of matrix metalloproteinases (MMPs) by inhibiting the IL-1/AP-1 signaling pathway. nih.gov

Neurological Cell Metabolism (Excluding Human Clinical Data)

In the central nervous system, this compound plays a critical role in the metabolism of neurological cells, particularly in the context of ammonia detoxification and the maintenance of the tricarboxylic acid (TCA) cycle.

Under conditions of hyperammonemia (elevated ammonia levels), which is characteristic of hepatic encephalopathy, astrocytes play a crucial role in ammonia detoxification. nih.govxiahepublishing.com Ammonia readily crosses the blood-brain barrier and is primarily taken up by astrocytes. xiahepublishing.com Within the mitochondria of astrocytes, ammonia is fixed through the reductive amination of AKG to form glutamate, a reaction catalyzed by the enzyme glutamate dehydrogenase 2 (GDH2). nih.govnih.gov This glutamate can be further amidated to glutamine by glutamine synthetase. mdpi.comnih.gov

While this process is vital for removing toxic ammonia from the brain, it comes at a metabolic cost. The rapid consumption of AKG for ammonia detoxification can lead to the depletion of this key TCA cycle intermediate. nih.govresearchgate.net This depletion impairs the flux of the TCA cycle, leading to a reduction in oxidative phosphorylation and cellular energy production. nih.govresearchgate.net This ammonia-induced metabolic inhibition in astrocytes is a rapid event and is considered an early step in the pathogenesis of hepatic encephalopathy. nih.govnih.gov Studies have shown that downregulating GDH2 or supplementing with glutamate or glutamine can alleviate the ammonia-induced inhibition of mitochondrial respiration in cellular models of hyperammonemia. nih.govnih.gov

Anaplerosis refers to the replenishment of intermediates that are extracted from the TCA cycle for biosynthetic purposes. researchgate.netwikipedia.org In neural cells, TCA cycle intermediates, particularly alpha-ketoglutarate and oxaloacetate, are continuously withdrawn for the synthesis of neurotransmitters like glutamate and GABA, as well as other essential molecules. researchgate.netku.dk To maintain the integrity and function of the TCA cycle, these intermediates must be replenished.

This compound itself can serve as an anaplerotic substrate, directly feeding into the TCA cycle. nih.gov In situations where TCA cycle intermediates are depleted, such as in certain neurodegenerative conditions or during hyperammonemia, supplementation with AKG can help restore the pool of these intermediates. nih.govnih.gov For instance, in a mouse model of retinitis pigmentosa, AKG supplementation was found to prolong photoreceptor survival, a benefit attributed to the replenishment of TCA cycle intermediates. nih.gov

Furthermore, the synthesis of AKG from precursors like glutamate plays a key anaplerotic role. mdpi.comnih.gov Glutamate can be converted to AKG by glutamate dehydrogenase or aminotransferases, thus feeding into the TCA cycle. nih.govresearchgate.net This process is a crucial part of the glutamate-glutamine cycle between neurons and astrocytes, ensuring the sustained production of energy and neurotransmitters in the brain. mdpi.com

Developmental Biology Research (Excluding Human Clinical Data)

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical metabolic regulator of stem cell fate. quora.com Its influence extends beyond cellular energy production, directly linking cellular metabolism to the epigenetic control of pluripotency and differentiation. embopress.org Research in non-human models demonstrates that α-KG plays a dual and context-dependent role in determining whether a stem cell maintains its self-renewing state or commits to a specific lineage. nih.govnih.gov This function is primarily mediated through its role as a necessary cofactor for a class of enzymes called α-KG-dependent dioxygenases, which includes the Ten-eleven translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). nih.govaging-us.com

Maintenance of Naïve Pluripotency

In naïve mouse embryonic stem cells (ESCs), which resemble the pre-implantation epiblast, a high intracellular level of α-KG is crucial for maintaining pluripotency. pugetsound.edunih.gov These cells rewire their metabolism to sustain elevated ratios of α-KG to succinate, another TCA cycle intermediate. nih.govnih.gov This high α-KG/succinate ratio promotes the activity of TET and JmjC enzymes, leading to widespread demethylation of DNA and repressive histone marks, such as H3K27me3. pugetsound.edunih.gov This epigenetic state, characterized by an open chromatin structure, is essential for the expression of genes associated with pluripotency. pugetsound.edu

Studies have shown that supplementing cell culture media with a cell-permeable form of α-KG can support the self-renewal of mouse ESCs, even in the absence of standard pluripotency-maintaining factors. nih.govembopress.org Conversely, the addition of cell-permeable succinate, which competitively inhibits α-KG-dependent dioxygenases, encourages differentiation. nih.govnih.gov This direct manipulation of the α-KG/succinate ratio is sufficient to regulate the epigenetic landscape and, consequently, the fate of naïve ESCs. pugetsound.edunih.gov

Promotion of Differentiation in Primed Pluripotent Stem Cells

In contrast to its role in naïve ESCs, α-KG has been found to accelerate the differentiation of primed pluripotent stem cells (PSCs), such as human PSCs and mouse epiblast stem cells (EpiSCs). nih.govnih.govucla.edu These cells are considered to be in a more advanced, or "primed," state of pluripotency, poised for differentiation. In this context, increased α-KG levels or a higher α-KG/succinate ratio promotes the exit from the pluripotent state and the initiation of lineage specification. nih.govnih.govca.gov

For example, the addition of α-KG to culture systems designed to differentiate human PSCs into neural cells was shown to significantly accelerate the process, increasing the efficiency of neural cell generation within the first few days. ucla.edu The proposed mechanism is consistent with its role in epigenetics; by promoting global DNA and histone demethylation, α-KG helps to silence pluripotency-related genes and activate genes required for differentiation into specific lineages. quora.comnih.govucla.edu This highlights that the ultimate effect of α-KG on cell fate is highly dependent on the initial pluripotent state of the cell. nih.govnih.gov

Role in Primordial Germ Cell Specification

Alpha-ketoglutarate also plays a significant role in the development of primordial germ cells (PGCs), the precursors to sperm and eggs. Research on the in vitro differentiation of mouse ESCs into PGC-like cells (PGCLCs) has revealed that α-KG can both enhance the efficiency of this process and extend the developmental window during which epiblast-like cells are competent to become PGCLCs. embopress.org The addition of α-KG was found to boost the production of PGCLCs by approximately 50%. embopress.org This effect is attributed to its ability to maintain a specific epigenetic pattern, including the stabilization of H3K9me2 and H3K27me3 histone marks, which preserves the transient cellular state required for PGC competency. embopress.org

Table 1: Impact of Alpha-Ketoglutarate (α-KG) on Stem Cell Fate

Stem Cell TypePluripotent StateEffect of Increased α-KGProposed MechanismKey Findings
Mouse Embryonic Stem Cells (mESCs)NaïveMaintains Pluripotency / Self-RenewalHigh α-KG/succinate ratio promotes TET and JmjC enzyme activity, leading to histone/DNA demethylation. pugetsound.edunih.govSupports undifferentiated colony formation; reverses accumulation of repressive histone marks. nih.govepigenie.com
Human Pluripotent Stem Cells (hPSCs)PrimedAccelerates DifferentiationPromotes global DNA and histone demethylation, facilitating the silencing of pluripotency genes and activation of lineage-specific genes. nih.govnih.govSpeeds up differentiation into neural cells. ucla.edu
Mouse Epiblast Stem Cells (EpiSCs)PrimedAccelerates DifferentiationElevates α-KG/succinate ratio, inducing epigenetic changes that favor differentiation. nih.govnih.govIncreased α-KG leads to faster loss of pluripotency markers. nih.gov
Mouse Epiblast-Like Cells (EpiLCs)Transient (Primed for PGC fate)Enhances PGC-Like Cell (PGCLC) DifferentiationExtends the window of competency for PGC fate by preserving a specific histone methylation status. embopress.orgBoosts PGCLC production and extends competency from 48 to 72 hours. embopress.org
Adipose-derived Progenitor CellsMultipotentPromotes DifferentiationActs as a rate-limiting factor for DNA demethylation of key adipogenic transcription factors (e.g., Prdm16). aging-us.comEnhances brown and beige adipocyte formation. aging-us.com

Table 2: Epigenetic Modifications Influenced by Alpha-Ketoglutarate (α-KG) in Stem Cells

Epigenetic MarkEnzyme Class (α-KG Dependent)Effect of High α-KGCellular Outcome
DNA Methylation (5-mC)Ten-eleven translocation (TET) enzymesIncreased Demethylation (conversion to 5-hmC)Maintenance of naïve pluripotency or promotion of differentiation, depending on cell context. quora.compugetsound.edu
Histone H3 Lysine 27 trimethylation (H3K27me3)Jumonji C (JmjC) histone demethylasesIncreased DemethylationMaintenance of naïve pluripotency. pugetsound.edunih.gov
Histone H3 Lysine 9 trimethylation (H3K9me3)Jumonji C (JmjC) histone demethylasesIncreased DemethylationMaintenance of naïve pluripotency. epigenie.com
Histone H3 Lysine 9 dimethylation (H3K9me2)Jumonji C (JmjC) histone demethylasesStabilizationProlongs competency for primordial germ cell fate. embopress.org

Q & A

Q. Q1. What are the primary biochemical pathways involving ammonium alpha-ketoglutarate (AAKG) in cellular metabolism?

Answer: AAKG participates in two critical pathways:

  • Glutamate Metabolism : Glutamate dehydrogenase (GDH) catalyzes the reversible oxidative deamination of glutamate to alpha-ketoglutarate (AKG) and ammonium (NH₄⁺), supplying TCA cycle intermediates (anaplerosis) .
  • Ammonium Assimilation : In methanotrophs, AAKG is synthesized via reductive amination of AKG using NH₄⁺, mediated by GDH or alanine dehydrogenase, depending on microbial classification (Type I vs. Type II) .
    Methodological Note : To study these pathways, use isotopic labeling (e.g., ¹⁵N-glutamate or ¹⁵N-NH₄⁺) to track flux directionality and quantify intermediates via LC-MS or NMR .

Q. Q2. How can researchers design in vivo experiments to assess AAKG's impact on nitrogen metabolism?

Answer:

  • Model Selection : Rodents (e.g., mice) or larger mammals (e.g., piglets) are common models. For example, piglets fed 1% AKG diets showed altered gut immunity and nitrogen utilization .
  • Dosage & Duration : Dose-response studies (e.g., 0.5–2% dietary AKG) over 4–8 weeks are typical. Include control groups fed isonitrogenous diets to isolate NH₄⁺ effects.
  • Endpoints : Measure plasma NH₄⁺, urinary urea, and tissue-specific AKG levels. Histological analysis of organs (e.g., liver, brain) can assess toxicity .

Advanced Research Questions

Q. Q3. How do contradictory findings on NH₄⁺ toxicity in neural vs. peripheral tissues inform experimental design?

Answer:

  • Contradiction : NH₄⁺ is neurotoxic at high concentrations (e.g., impairing synaptic transmission in the CNS) but is safely assimilated in the liver via the urea cycle .
  • Resolution : Use compartmentalized models (e.g., brain slice cultures vs. hepatocytes) to study tissue-specific responses. For in vivo studies, employ microdialysis to monitor extracellular NH₄⁺ in real time .
    Data Analysis Tip : Compare NH₄⁺ thresholds for toxicity (e.g., >100 µM in brain vs. >500 µM in liver) across studies .

Q. Q4. What methodologies resolve ambiguities in measuring net glutaminase flux when using AAKG as a substrate?

Answer:

  • Challenge : Glutaminase flux estimates vary due to NH₄⁺ recycling into glutamate via GDH .
  • Solution : Use dual isotopic tracers (e.g., ¹⁵N-amide glutamine and ¹³C-AKG) to distinguish between glutaminase-derived NH₄⁺ and GDH-mediated reincorporation .
  • Validation : Confirm results with GDH inhibitors (e.g., epigallocatechin gallate) or siRNA knockdown in cell lines .

Q. Q5. How does AAKG modulate the activity of the alpha-ketoglutarate dehydrogenase complex (KGDHC) under metabolic stress?

Answer:

  • Mechanism : KGDHC converts AKG to succinyl-CoA, a rate-limiting TCA cycle step. Thiamine deficiency reduces KGDHC activity by 52%, but exogenous AKG may compensate by stabilizing enzyme structure .
  • Experimental Design :
    • Treat cells/rodents with thiamine-deficient diets and supplement with AAKG (0.1–1 mM).
    • Measure KGDHC activity via spectrophotometric assays (NADH production at 340 nm) .
      Table 1. KGDHC Activity Under Thiamine Deficiency
ConditionKGDHC Activity (nmol/min/mg protein)NH₄⁺ Accumulation (µM)
Control8.2 ± 0.945 ± 6
Thiamine-Deficient3.9 ± 0.5*112 ± 15*
+ 1 mM AAKG6.7 ± 0.8†68 ± 10†
*Data adapted from ; p<0.05 vs. control; †p<0.05 vs. deficient.

Q. Q6. What advanced techniques quantify AAKG's role in anaplerosis vs. oxidative stress mitigation?

Answer:

  • Anaplerosis : Use ¹³C-glutamate tracer studies to track AKG incorporation into TCA intermediates (e.g., citrate, malate) via isotopomer analysis .
  • Antioxidant Role : Measure ROS levels (e.g., H₂O₂, superoxide) in AAKG-treated cells using fluorescent probes (e.g., DCFDA) and correlate with glutathione redox ratios .
  • Integrated Workflow : Combine metabolomics (UPLC-QTOF-MS) and transcriptomics (RNA-seq) to map pathways like NRF2/KEAP1 activation .

Data Contradiction & Validation

Q. Q7. How should researchers address discrepancies in NH₄⁺-AKG equilibrium constants reported across studies?

Answer:

  • Source of Variability : Differences in pH, temperature, or assay conditions (e.g., purified enzymes vs. cell lysates) .
  • Validation Protocol :
    • Standardize assays at physiological pH (7.4) and 37°C.
    • Use recombinant GDH (e.g., human/murine) for in vitro kinetic studies.
    • Validate with isothermal titration calorimetry (ITC) to measure binding affinities .
      Table 2. Reported KGDHC Kinetic Parameters
StudyKm (AKG)Vmax (µmol/min/mg)Conditions
Lai & Cooper (1986)0.12 mM8.5Brain homogenates
Szerb et al. (1992)0.25 mM6.7Synaptosomes
Adapted from ; discrepancies highlight tissue-specific enzyme kinetics.

Q. Q8. What statistical approaches reconcile conflicting data on AAKG's lifespan-extending effects in aging models?

Answer:

  • Meta-Analysis : Pool data from rodent studies (e.g., ), adjusting for covariates like diet, genetic background, and NH₄⁺ excretion rates.
  • Survival Analysis : Use Cox proportional hazards models to quantify hazard ratios for mortality with AKG supplementation .
  • Sensitivity Testing : Stratify results by dosage (e.g., 1% AKG vs. 2%) and sex (e.g., male vs. female mice) .

Q. Guidelines for Citation & Reproducibility

  • Cite primary literature (e.g., J. Neurochem., Cell Metab.) and avoid unreviewed preprints .
  • Deposit raw data (e.g., metabolomics datasets) in repositories like MetaboLights or Dryad .
  • Follow reporting standards (e.g., ARRIVE for animal studies) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.